molecular formula C11H9NO B8695531 1-Naphthaldehyde oxime

1-Naphthaldehyde oxime

Cat. No.: B8695531
M. Wt: 171.19 g/mol
InChI Key: FCTGROAUXINHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthaldehyde oxime is an organic compound derived from 1-naphthalenecarboxaldehyde. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the naphthalene ring. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde oxime can be synthesized through the reaction of 1-naphthalenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group .

Industrial Production Methods: Industrial production of oximes often involves the use of catalysts to enhance reaction efficiency. For example, calcium oxide (CaO) has been used as a mild and versatile reagent for the preparation of oximes from aldehydes and ketones . This method offers high yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed:

    Nitrile oxides: from oxidation.

    Amines: from reduction.

  • Various substituted derivatives from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-naphthalenecarboxaldehyde, oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, enzymes, and other biomolecules, modulating their activity. This interaction often involves the formation of hydrogen bonds and coordination complexes, which can alter the function of the target molecules .

Comparison with Similar Compounds

  • 2-Naphthalenecarboxaldehyde, oxime
  • Benzaldehyde oxime
  • Acetophenone oxime

Comparison: 1-Naphthaldehyde oxime is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other oximes. For instance, the aromaticity of the naphthalene ring enhances the stability and reactivity of the oxime group, making it more suitable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

N-(naphthalen-1-ylmethylidene)hydroxylamine

InChI

InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H

InChI Key

FCTGROAUXINHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NO

Origin of Product

United States

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